molecular formula C6H15ClN2O5 B1450430 D-Glucosamine-oxime hydrochloride CAS No. 54947-34-1

D-Glucosamine-oxime hydrochloride

Cat. No. B1450430
CAS RN: 54947-34-1
M. Wt: 230.65 g/mol
InChI Key: FBSKNFHFTDIXRN-XGFKIDBYSA-N
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Description

D-Glucosamine-oxime hydrochloride is a highly innovative biomedical compound used in studying inflammatory ailments like osteoarthritis and rheumatoid arthritis . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of D-Glucosamine involves the addition of nitrosyl chloride to the acetylated glycal followed by conversion of the adduct to acetylated derivative of the 2-oximinohexose and reduction of the oxime to amine . Another method involves the preparation of the hydrochlorides of 2-amino-2-deoxy-D-glucose (D-glucosamine) from tri-0-acetyl-D-glucal .


Molecular Structure Analysis

The empirical formula of D-Glucosamine-oxime hydrochloride is C6H13NO5 · xHCl . Its molecular weight on a free base basis is 179.17 .


Chemical Reactions Analysis

The reactions involve the addition of nitrosyl chloride to the acetylated glycal followed by conversion of the adduct to acetylated derivative of the 2-oximinohexose and reduction of the oxime to amine . Another reaction involves the coupling process of electrodialysis with oxime hydrolysis reaction for preparing hydroxylamine sulfate .


Physical And Chemical Properties Analysis

D-Glucosamine-oxime hydrochloride is a solid at 20 degrees Celsius . It is white to almost white in color and appears as a powder or crystal .

Future Directions

D-Glucosamine-oxime hydrochloride contributes to cell membrane stability and has potential applications in regenerative medicine . It has also been proposed for use in the treatment of osteoarthritis inflammation and its accompanying pain .

properties

IUPAC Name

(2R,3S,4R,5S,6E)-5-amino-6-hydroxyiminohexane-1,2,3,4-tetrol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O5.ClH/c7-3(1-8-13)5(11)6(12)4(10)2-9;/h1,3-6,9-13H,2,7H2;1H/b8-1+;/t3-,4+,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSKNFHFTDIXRN-XGFKIDBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=NO)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](/C=N/O)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glucosamine-oxime hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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